N-[4-(furan-2-yl)phenyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide
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Overview
Description
N-[4-(furan-2-yl)phenyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a combination of furan, phenyl, pyrazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(furan-2-yl)phenyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl derivative, followed by the introduction of the pyrazole moiety. The final step involves the formation of the piperidine-3-carboxamide structure.
- Step 1: Preparation of Furan-2-yl Phenyl Derivative:
- React furan-2-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst to form the furan-2-yl phenyl derivative.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
- Step 2: Introduction of Pyrazole Moiety:
- React the furan-2-yl phenyl derivative with 3-propan-2-yl-1H-pyrazole-5-carbaldehyde in the presence of a suitable base to form the intermediate compound.
- Reaction conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), temperature (room temperature to 50°C).
- Step 3: Formation of Piperidine-3-carboxamide:
- React the intermediate compound with piperidine-3-carboxylic acid in the presence of a coupling agent (e.g., EDCI) to form the final product.
- Reaction conditions: Coupling agent (e.g., EDCI), base (e.g., N,N-diisopropylethylamine), solvent (e.g., dichloromethane), temperature (room temperature).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction:
- The pyrazole moiety can be reduced to form pyrazoline derivatives.
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution:
- The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents.
- Common reagents: Electrophiles such as
Properties
IUPAC Name |
N-[4-(furan-2-yl)phenyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-16(2)21-13-20(25-26-21)15-27-11-3-5-18(14-27)23(28)24-19-9-7-17(8-10-19)22-6-4-12-29-22/h4,6-10,12-13,16,18H,3,5,11,14-15H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMSMQUWSHFCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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